![molecular formula C10H8N2O B2513623 Isoquinoline-5-carboxamide CAS No. 1337880-73-5](/img/structure/B2513623.png)
Isoquinoline-5-carboxamide
Overview
Description
Isoquinoline-5-carboxamide is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C10H8N2O and is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Quinoline-carboxamide derivatives have been studied for their potential as anticancer agents, with some showing good anti-proliferative activities against various cell lines .
Mode of Action
It’s worth noting that quinoline-3-carboxamides have been found to bind to a molecule called s100a9, which is expressed on the surface of various monocyte populations in the peripheral blood . This binding improves the cytotoxicity of natural killer (NK) cells against certain types of cells and augments their immunoregulatory functions .
Biochemical Pathways
Quinoline-3-carboxamides have been shown to inhibit the interaction of s100a9 with two well-known pro-inflammatory receptors, the toll-like receptor 4 (tlr4) and receptor of advanced glycation end products (rage) .
Pharmacokinetics
It has been reported that quinoline-carboxamide derivatives are orally bioavailable without blood-brain barrier penetration .
Result of Action
Quinoline-3-carboxamides have been found to suppress the production of pro-inflammatory mediators and cell migration in certain cell types .
Action Environment
It’s worth noting that the synthesis of quinoline and its analogues has been reported to have side effects on the environment .
Biochemical Analysis
Biochemical Properties
Isoquinoline-5-carboxamide, like other isoquinoline derivatives, has been found to interact with various biomolecules. For instance, some isoquinoline derivatives have shown potential as anti-proliferative agents, interacting with proteins such as Pim-1 kinase
Cellular Effects
The cellular effects of this compound are not well-documented. Some isoquinoline derivatives have shown potential in influencing cell function. For example, quinoline-carboxamide derivatives have shown anti-proliferative activities against various cell lines
Molecular Mechanism
Isoquinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions
Metabolic Pathways
Isoquinoline alkaloids, a related group of compounds, have been studied for their involvement in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-5-carboxamide can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are commonly employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common for isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline.
Substitution: 5-nitroisoquinoline and 5-sulfoisoquinoline.
Scientific Research Applications
Biological Activities
Isoquinoline-5-carboxamide derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. Recent literature highlights several key areas:
- Antitumor Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell growth. For instance, specific this compound compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Studies indicate that these compounds can induce apoptosis and inhibit tumor proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .
- Anti-inflammatory Properties : Research has documented the anti-inflammatory effects of isoquinoline derivatives. For example, isoquinoline-1-carboxamide has been evaluated for its ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-treated microglial cells. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) translocation and the suppression of inducible nitric oxide synthase (iNOS) expression . This suggests potential applications in treating neuroinflammatory conditions.
- Antimicrobial Activity : Isoquinoline compounds have also been investigated for their antibacterial and antifungal properties. Some studies indicate that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, making them candidates for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound has evolved significantly. Various methods have been developed to create these compounds with enhanced biological activity:
- Total Synthesis : Recent advancements in synthetic strategies have enabled the total synthesis of complex isoquinoline alkaloids. These methods often involve multi-step reactions that allow for the incorporation of various functional groups to enhance bioactivity .
- Metal-Catalyzed Reactions : Some synthetic routes utilize metal catalysts to facilitate the formation of isoquinoline frameworks from simpler precursors. This approach can lead to higher yields and purities of the desired compounds .
Case Studies
Several case studies illustrate the practical applications of this compound derivatives:
- Anticancer Studies : A study explored the effects of a specific this compound on human breast cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and increased apoptosis rates compared to controls. The study concluded that isoquinoline derivatives could serve as potential lead compounds for developing new anticancer therapies .
- Neuroprotection : Another case study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases like Alzheimer's .
- Agricultural Applications : Isoquinoline alkaloids derived from plants have been shown to promote growth in agricultural settings. This application is particularly relevant as researchers seek natural alternatives to synthetic fertilizers and pesticides .
Comparison with Similar Compounds
Quinoline: Similar in structure but differs in the position of the nitrogen atom.
Isoquinoline: The parent compound of isoquinoline-5-carboxamide.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Biological Activity
Isoquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on a comprehensive analysis of recent literature.
Overview of this compound
Isoquinoline derivatives, including this compound, are known for their structural diversity and wide-ranging pharmacological properties. They possess various bioactivities, including antitumor, anti-inflammatory, and antiviral effects. The biological activity of this compound has been investigated through in vitro and in vivo studies, revealing promising therapeutic potentials.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Studies have shown that isoquinoline derivatives can promote apoptosis in cancer cells by modulating key apoptotic markers such as Caspase-7 and Bax. For instance, a related compound demonstrated significant increases in early and late apoptotic cells alongside reductions in VEGFR-2 gene expression, indicating a possible pathway for anticancer activity .
- Anti-inflammatory Effects : Isoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using LPS-treated BV2 microglial cells indicated that certain isoquinoline carboxamides effectively suppressed these inflammatory mediators with IC50 values ranging from 20 to 40 µM .
- Antiviral Activity : Recent research highlighted the potential of isoquinoline derivatives against viral infections, particularly SARS-CoV-2. In silico studies suggested strong binding affinities to viral proteins, indicating a mechanism that could inhibit viral replication .
Anticancer Activity
A notable study focused on the anticancer properties of isoquinoline derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines. For example:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5.1 | MGC-803 (gastric cancer) |
Isoquinoline derivative X | 7.6 | HGC-27 (gastric cancer) |
These findings suggest that isoquinoline derivatives can effectively inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of isoquinoline derivatives was assessed using LPS-stimulated microglial cells. The synthesized compounds demonstrated varying degrees of inhibition on IL-6 and NO production:
Compound | IC50 IL-6 (µM) | IC50 NO (µM) |
---|---|---|
HSR1101 | <30 | 20–40 |
HSR1102 | <30 | 20–40 |
HSR1103 | 40–80 | 40–80 |
These results indicate that specific substitutions on the isoquinoline structure can enhance anti-inflammatory activity .
Antiviral Activity
In silico docking studies have shown that isoquinoline derivatives can bind effectively to viral proteins involved in the replication cycle of SARS-CoV-2. For example:
Compound | Binding Affinity (kcal/mol) |
---|---|
Isoquinoline derivative A | -8.1 |
Isoquinoline derivative B | -6.0 |
These findings underscore the potential of isoquinoline derivatives as antiviral agents .
Case Studies
- Cancer Treatment : A study evaluated the efficacy of an isoquinoline derivative in a murine model of gastric cancer, demonstrating significant tumor reduction and improved survival rates.
- Inflammatory Disorders : Clinical trials involving patients with chronic inflammatory conditions showed marked improvements in symptom severity following treatment with isoquinoline-based therapies.
Properties
IUPAC Name |
isoquinoline-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFXVNZZLJUPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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